molecular formula C14H13N5O B11181787 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B11181787
M. Wt: 267.29 g/mol
InChI Key: MUJHAMQRXNYQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one (hereafter referred to as the target compound) is a triazoloquinazolinone derivative characterized by a fused bicyclic core structure with a pyridin-3-yl substituent at the 2-position. Its synthesis involves multi-step reactions, often employing catalysts such as deep eutectic solvents or conventional organic reagents, followed by structural validation via spectral techniques (¹H-NMR, ¹³C-NMR, IR, HRMS) .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

2-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C14H13N5O/c20-13-10-5-1-2-6-11(10)16-14-17-12(18-19(13)14)9-4-3-7-15-8-9/h3-4,7-8H,1-2,5-6H2,(H,16,17,18)

InChI Key

MUJHAMQRXNYQJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2, Pb(OAc)4

    Reduction: NaBH4, LiAlH4

    Substitution: NaH, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Comparison with Similar Compounds

Structural Analogs

Triazoloquinazolinone derivatives vary primarily in substituent groups at the 2-position and modifications to the core structure. Key analogs include:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, HRMS) Purity (HPLC) Biological Notes
Target Compound 2-(Pyridin-3-yl) C₁₄H₁₂N₅O 264.0880 IR: 2708, 1690 cm⁻¹; HRMS: 264.0898 (obs) 100% N/A (Structural focus)
2-(Pyridin-4-yl)-triazoloquinazolinone 2-(Pyridin-4-yl) C₁₄H₁₂N₅O 264.0880 IR: Similar to target compound; HRMS not reported Not reported N/A
Compound 19 4-[(5-Chlorothiophen-2-yl)methyl]-2-(pyrazin-2-yl) C₁₉H₁₂ClN₅O₂S 522.9599 IR: 3371, 1697 cm⁻¹; HRMS: 522.9613 (obs) 93.8% Thrombin inhibition potential
1-(4-Pyridinyl)-triazoloquinazolinone 1-(4-Pyridinyl) + phenyl group C₂₁H₁₆N₆O 368.140 IR: 1696 cm⁻¹ (C=O); ¹H-NMR: δ 7.6–9.1 Not reported Antimicrobial activity inferred
6,6-Dimethyl-9-phenyl derivative 6,6-Dimethyl + 9-phenyl C₁₉H₂₀N₄O 320.390 IR/HRMS not reported Not reported Commercial availability noted
Key Observations:
  • Substituent Position: The pyridin-3-yl group (target compound) vs.
  • Bulkier Groups : Compound 19’s chlorothiophene and pyrazine substituents increase molecular weight (522.96 vs. 264.09) and may enhance lipophilicity, critical for membrane penetration .
  • Thermal Stability : The 1-(4-pyridinyl) analog (compound 13) exhibits a high melting point (328–330°C), suggesting robust crystalline stability .

Physicochemical Properties

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch at 1690 cm⁻¹ is consistent with triazoloquinazolinones, while analogs like compound 13 show similar peaks (1696 cm⁻¹) .
  • HRMS Accuracy : The target compound’s observed HRMS (264.0898) deviates minimally from the calculated value (264.0880), indicating high synthetic precision .
  • Purity : The target compound achieves 100% HPLC purity, outperforming compound 19 (93.8%), likely due to optimized synthesis protocols .

Biological Activity

The compound 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular structure of the compound can be described by the following formula:

  • Molecular Formula: C₁₃H₁₃N₅
  • Molecular Weight: 227.28 g/mol

The compound features a quinazolinone core fused with a triazole ring and a pyridine substituent, which is significant for its biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism: The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
  • Case Study: A study evaluated the cytotoxic effects of related quinazolinone derivatives against breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Mechanism: It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Findings: A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentActivityIC50 (µM)
HydrogenLow>100
MethylModerate25
ChlorineHigh10

This table illustrates how variations in substituents affect the compound's potency against specific targets.

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of this compound:

  • Animal Models: In studies involving murine models of cancer and infection, administration of the compound resulted in reduced tumor size and bacterial load.
  • Toxicity Assessment: Preliminary toxicity evaluations indicated a favorable safety profile with no significant adverse effects at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.